![molecular formula C21H26N2O3S B2844211 N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2,4,6-trimethylbenzamide CAS No. 921925-23-7](/img/structure/B2844211.png)
N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2,4,6-trimethylbenzamide
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Overview
Description
“N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2,4,6-trimethylbenzamide” is a chemical compound. It is derived from 3,4-dihydroisoquinoline-2(1H)-sulfonyl chloride . The compound has a molecular weight of 491.63 and a molecular formula of C23 H29 N3 O5 S2 .
Synthesis Analysis
The synthesis of 3,4-dihydroisoquinoline-2(1H)-sulfonyl chloride, a precursor to the compound , has been accomplished through employing transition metal catalysts . A mild and highly efficient metal-free oxidative α-cyanation of N-acyl/sulfonyl 1,2,3,4-tetrahydroisoquinolines (THIQs) has been accomplished at an ambient temperature via DDQ oxidation and subsequent trapping of N-acyl/sulfonyl iminium ions with (n-Bu)3SnCN .Molecular Structure Analysis
The InChI code for 3,4-dihydroisoquinoline-2(1H)-sulfonyl chloride is 1S/C9H10ClNO2S/c10-14(12,13)11-6-5-8-3-1-2-4-9(8)7-11/h1-4H,5-7H2 . This provides a detailed description of the molecular structure of the compound.Chemical Reactions Analysis
The compound undergoes a series of chemical reactions during its synthesis. For instance, the α-cyanation of N-acyl/sulfonyl 1,2,3,4-tetrahydroisoquinolines (THIQs) involves DDQ oxidation and subsequent trapping of N-acyl/sulfonyl iminium ions .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a logP value of 2.1293 and a logD value of 2.1293 . These values indicate the compound’s solubility in water and organic solvents.Scientific Research Applications
Multicomponent Selective Synthesis
The compound is used in the multicomponent selective synthesis of 2,4,6-triaryl pyridines and pyrimidines . This process involves the use of hexamethyldisilazane (HMDS) as a nitrogen source under microwave irradiation . The compound plays a crucial role in selectively synthesizing six-membered heterocycles .
Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines
The compound is involved in the synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines . These triazines are a class of compounds known for their applications in different fields, including the production of herbicides and polymer photostabilisers .
Antioxidant Properties
Quinoline derivatives of the compound have the potential to function as powerful antioxidants against oxidative damage . This could be significantly helpful in neuroprotection against Parkinsonism .
Construction of 3D Co(ii) MOFs
The compound is used in the construction of 3D Co(ii) MOFs . By introducing various secondary aromatic polycarboxylate anions into the Co (II)-tpt system, new complexes can be obtained .
Quality Assurance for Mechanical Fasteners
The compound, referred to as “F2282-0149”, is used in the quality assurance for carbon and alloy steel wire, rods, and bars for mechanical fasteners . It is used in the manufacturing process and finished product application .
Oxidative α-Cyanation of N-Acyl/Sulfonyl 1,2,3,4-Tetrahydroisoquinolines
The compound is used in the oxidative α-cyanation of N-acyl/sulfonyl 1,2,3,4-tetrahydroisoquinolines . This process is accomplished at an ambient temperature via DDQ oxidation and subsequent trapping of N-acyl/sulfonyl iminium ions with (n-Bu)3SnCN .
Inhibitor of Aldo-Keto Reductase AKR1C3
The compound is a highly potent and isoform-selective inhibitor of aldo-keto reductase AKR1C3 . This enzyme is a target of interest in both breast and prostate cancer .
Tandem Cyclization
The compound is used in tandem cyclization . The 3,4-dihydroisoquinolin-2(1H)-one unit is an important and pivotal N-heterocyclic building block that is found in many naturally occurring compounds and biologically active frameworks .
Safety And Hazards
properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-2,4,6-trimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-15-12-16(2)20(17(3)13-15)21(24)22-9-11-27(25,26)23-10-8-18-6-4-5-7-19(18)14-23/h4-7,12-13H,8-11,14H2,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGFUYDDNGISGMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)NCCS(=O)(=O)N2CCC3=CC=CC=C3C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2,4,6-trimethylbenzamide |
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